molecular formula C20H13N3O2S3 B2679369 5-(1,3-benzothiazol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide CAS No. 1021212-70-3

5-(1,3-benzothiazol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2679369
CAS No.: 1021212-70-3
M. Wt: 423.52
InChI Key: YDAJZGJCFUQKPJ-UHFFFAOYSA-N
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Description

5-(1,3-Benzothiazol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a complex organic compound featuring multiple benzothiazole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiazole and thiophene derivatives

Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Utilizing nucleophiles or electrophiles under specific conditions to replace functional groups.

Major Products Formed:

  • Oxidation can lead to the formation of carboxylic acids or ketones.

  • Reduction typically results in the formation of amines or alcohols.

  • Substitution reactions can produce various derivatives depending on the substituents introduced.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its derivatives may serve as potential inhibitors or activators of biological pathways.

  • Medicine: It has shown promise in the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and tuberculosis.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, in medicinal applications, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

  • 5-(1,3-Benzothiazol-2-yl)thiophene-2-carboxamide

  • 6-Methoxy-1,3-benzothiazole-2-thiol

  • Thiophene-2-carboxylic acid

Uniqueness: This compound is unique due to the presence of both benzothiazole and thiophene rings, which can provide distinct chemical properties and reactivity compared to similar compounds

Properties

IUPAC Name

5-(1,3-benzothiazol-2-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O2S3/c1-25-11-6-7-13-17(10-11)28-20(22-13)23-18(24)15-8-9-16(26-15)19-21-12-4-2-3-5-14(12)27-19/h2-10H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDAJZGJCFUQKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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